2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione
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Overview
Description
2-Phenyl-2-azaspiro[44]nonane-1,3-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a phenyl ring and a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of a phenyl-substituted amine with a cyclic anhydride. One common method includes the use of phenylhydrazine and succinic anhydride under reflux conditions to form the desired spirocyclic structure. The reaction is usually carried out in an inert solvent such as toluene or xylene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique structural features.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione
- 2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione
- 2-Azaspiro[4.4]nonane-1,3-dione
Uniqueness
2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
2-phenyl-2-azaspiro[4.4]nonane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-12-10-14(8-4-5-9-14)13(17)15(12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTGTSYAWVDYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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